

initial screening of 5-Chloroindole-2-carboxylic acid biological activity

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Compound of Interest

Compound Name: 5-Chloroindole-2-carboxylic acid

Cat. No.: B130161

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An In-depth Technical Guide to the Initial Screening of **5-Chloroindole-2-carboxylic Acid's** Biological Activity

Introduction

5-Chloroindole-2-carboxylic acid is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry and drug discovery. The indole core, a key structural motif in many biologically active molecules, is made more versatile by the addition of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. These functional groups provide opportunities for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives. This strategic functionalization has been shown to enhance or confer a variety of biological activities, making **5-chloroindole-2-carboxylic acid** and its analogues promising candidates for therapeutic development. This guide provides a comprehensive overview of the initial biological screening of this compound, detailing its activities, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Summary of Biological Activities

Initial screenings have revealed that derivatives of **5-chloroindole-2-carboxylic acid** possess a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties. The versatility of this scaffold allows it to be tailored to interact with various biological targets, leading to a range of therapeutic effects.

Quantitative Biological Data

The biological activities of various derivatives of **5-chloroindole-2-carboxylic acid** have been quantified across several studies. The following tables summarize the key findings.

Table 1: Anticancer and Antiproliferative Activity

Compound/ Derivative	Target/Cell Line	Assay Type	Activity Metric	Value	Reference
5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)	T47D (Breast Cancer)	Caspase Activation	EC ₅₀	0.1 µM	[1]
5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)	T47D (Breast Cancer)	Growth Inhibition	GI ₅₀	0.9 µM	[1]
Ethyl 5-chloro-3-((m-piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e)	EGFR	Enzyme Inhibition	IC ₅₀	68 nM	[2] [3]
Ethyl 5-chloro-3-((p-pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b)	EGFR	Enzyme Inhibition	IC ₅₀	74 nM	[3]

Ethyl 5-chloro-3-((p-pyrrolidin-1-yl)phenethylamino)methyl-1H-indole-2-carboxylate (3b)	MCF-7 (Breast Cancer)	Antiproliferative	IC ₅₀	32 nM	[4]
Ethyl 5-chloro-3-((m-piperidin-1-yl)phenethylamino)methyl-1H-indole-2-carboxylate (3e)	LOX-IMVI (Melanoma)	Antiproliferative	IC ₅₀	0.96 μM	[3]
N-(1-adamantyl)-5-chloro-1H-indole-2-carboxamide (8e)	M. tuberculosis H37Rv	Antitubercular	MIC	2.80 μM	[5]

Table 2: Antiviral Activity

Compound/ Derivative	Target/Virus	Assay Type	Activity Metric	Value	Reference
5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (1)	HIV-1 Reverse Transcriptase	Enzyme Inhibition	-	Low nanomolar	[6]
5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (1)	HTLV-IIIb (in MT-4 cells)	Viral Spread Inhibition	-	Low nanomolar	[6]
Indole-2-carboxylic acid derivative (17a)	HIV-1 Integrase	Strand Transfer Inhibition	IC ₅₀	3.11 μM	[7]

Table 3: Enzyme Inhibition

Compound/Derivative	Target Enzyme	Activity Metric	Value	Reference
Dibenzoxazepino ne derivative (Id)	Rabbit Muscle Glycogen Phosphorylase a (RMGP a)	IC ₅₀	266 ± 1 nM	[8]

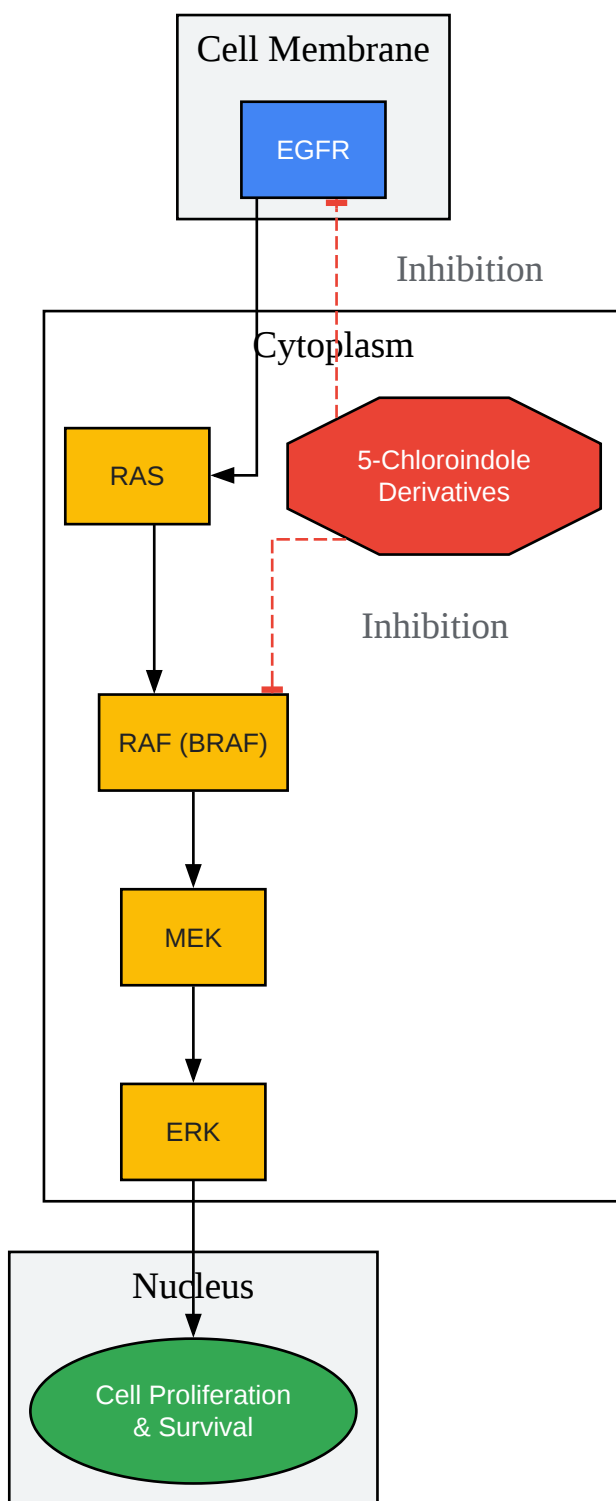
Table 4: Antimicrobial Activity

Compound/Derivative	Organism	Activity Metric	Value	Reference
5-chloroindole	Uropathogenic E. coli (UPEC)	MIC	75 µg/ml	[9]
5-chloroindole	Uropathogenic E. coli (UPEC)	Biofilm Inhibition	66% at 20 µg/ml	[9]
5-chloroindole	Vibrio parahaemolyticus	MIC	50 µg/mL	[10]

Key Signaling Pathways and Mechanisms of Action

Derivatives of **5-chloroindole-2-carboxylic acid** have been shown to exert their biological effects by modulating several key cellular signaling pathways.

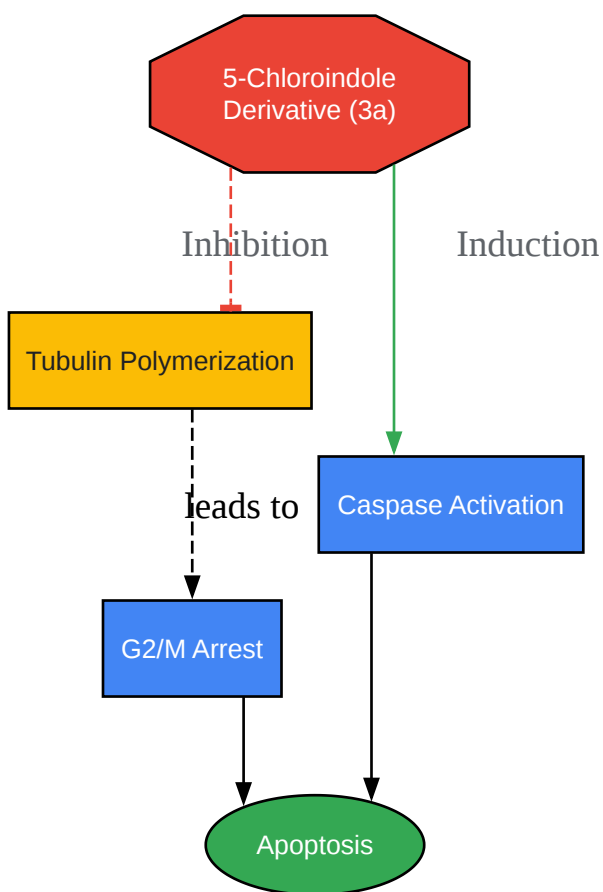
One of the primary mechanisms for the anticancer activity of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and downstream components of its signaling cascade, like the BRAF kinase.[2][4] Inhibition of these pathways disrupts signals that promote cell proliferation and survival, leading to anticancer effects.



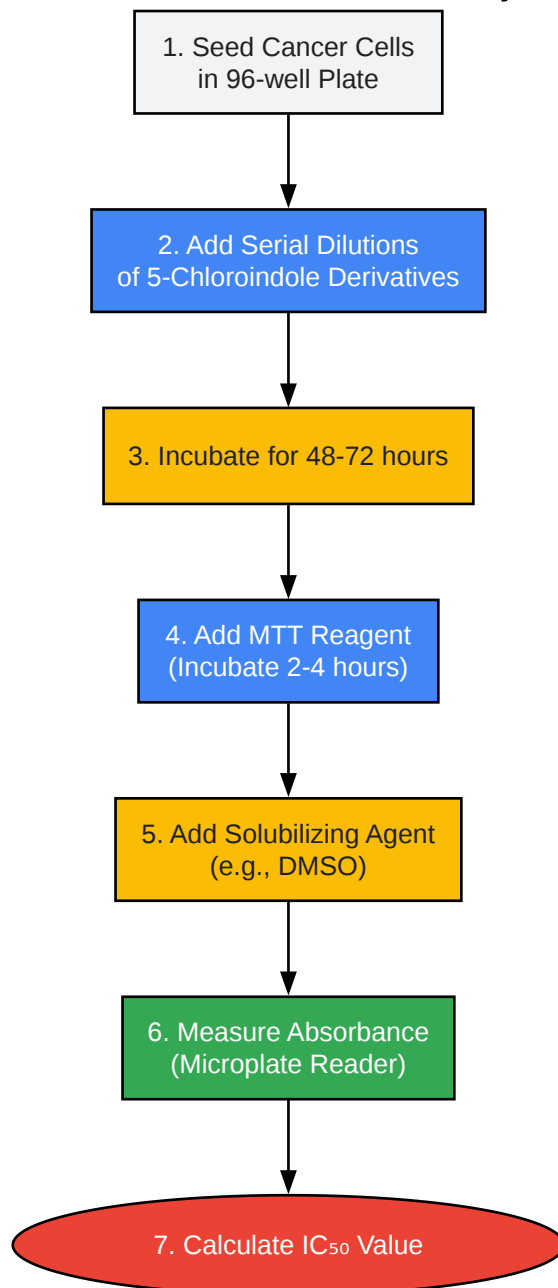
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EGFR/BRAF signaling pathway and inhibitor targets.

Another identified mechanism of action is the induction of apoptosis. Certain hydrazide derivatives of **5-chloroindole-2-carboxylic acid** have been found to activate caspases, which are key proteases in the apoptotic cascade.^[1] This activation ultimately leads to programmed cell death in cancer cells. The process is often initiated by cell cycle arrest, for instance at the G2/M phase, which can be caused by the inhibition of tubulin polymerization.^[1]



Workflow for In Vitro Anticancer Activity Evaluation



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